4-(Pyrimidin-2-yl)aniline

概要

説明

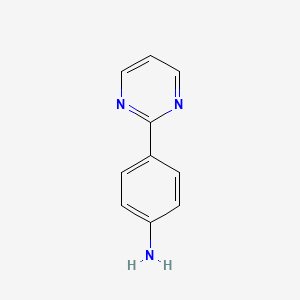

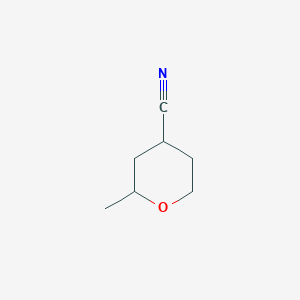

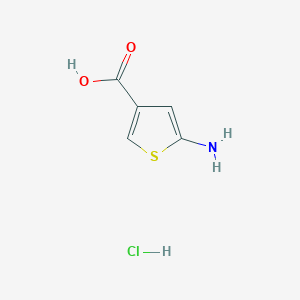

“4-(Pyrimidin-2-yl)aniline” is a chemical compound with the molecular formula C10H9N3. It has a molecular weight of 171.20 g/mol . The IUPAC name for this compound is 4-pyrimidin-2-ylaniline . It is also known by other names such as 4-Pyrimidin-2-ylaniline, 2-(4-Aminophenyl)pyrimidine, and 4-(2-pyrimidinyl)aniline .

Molecular Structure Analysis

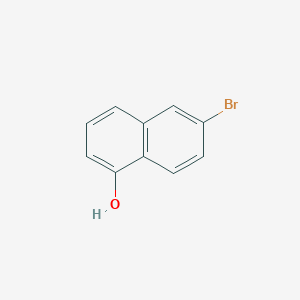

The molecular structure of “4-(Pyrimidin-2-yl)aniline” consists of a pyrimidine ring attached to an aniline group. The InChI code for this compound is 1S/C10H9N3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,11H2 . The Canonical SMILES representation is C1=CN=C(N=C1)C2=CC=C(C=C2)N .

Physical And Chemical Properties Analysis

“4-(Pyrimidin-2-yl)aniline” is a powder with a melting point of 153-154°C . Its computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 .

科学的研究の応用

Anti-inflammatory Applications

4-(Pyrimidin-2-yl)aniline: derivatives have been studied for their anti-inflammatory properties. These compounds exhibit pharmacological effects by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs.

Synthesis of Functionally Vital Pyrimidines

The compound serves as a precursor in the synthesis of functionally important pyrimidines. A smooth synthesis process has been reported using 4-HO-TEMPO-facilitated [3 + 3] annulation with commercial-grade amidines and saturated ketones under Cu-catalysis . This method is significant for creating a variety of pyrimidine derivatives with potential applications in medicinal chemistry.

Anticancer Activity

Pyrimidine derivatives, including those derived from 4-(Pyrimidin-2-yl)aniline , have shown promising anticancer activities. They have been tested against various human cancer cell lines and have been found to induce cell death by apoptosis, primarily by inhibiting the CDK enzyme . This highlights their potential as therapeutic agents in cancer treatment.

Formation of Pyrimidin-2-ylcyanamide

In chemical reactions involving aniline derivatives with cyanamide, 4-(Pyrimidin-2-yl)aniline can lead to the formation of pyrimidin-2-ylcyanamide . This reaction is of interest in organic chemistry for the development of new compounds with potential industrial and pharmaceutical applications.

Creation of 2-Aminopyrimidine

Another significant reaction involving 4-(Pyrimidin-2-yl)aniline is its role in the formation of 2-aminopyrimidine when reacted with cyanamide and dimethylamino-1-pyridyl-2-propenone . 2-Aminopyrimidine is a valuable compound in the synthesis of various pharmaceuticals.

Structure-Activity Relationships (SARs)

4-(Pyrimidin-2-yl)aniline: derivatives are also used in the study of structure-activity relationships (SARs) in medicinal chemistry. Detailed SAR analysis helps in understanding the pharmacological effects of pyrimidine derivatives and guides the synthesis of novel analogs with enhanced activities and reduced toxicity .

Safety and Hazards

The safety information for “4-(Pyrimidin-2-yl)aniline” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

The future directions for “4-(Pyrimidin-2-yl)aniline” and its derivatives could involve further exploration of their biological activities, including their potential as anticancer agents . Additionally, the development of more potent and efficacious drugs with the pyrimidine scaffold could be a potential area of research .

作用機序

Target of Action

4-(Pyrimidin-2-yl)aniline, a pyrimidine derivative, has been found to exhibit a range of pharmacological effects . The primary targets of this compound are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response, which is a defense mechanism against disease or infection .

Mode of Action

The anti-inflammatory effects of 4-(Pyrimidin-2-yl)aniline are attributed to its inhibitory response against the expression and activities of its primary targets . By interacting with these targets, the compound can modulate the body’s inflammatory response, leading to changes in the production of chemical agents from cells in inflamed tissues .

Biochemical Pathways

The compound’s interaction with its targets affects the biochemical pathways associated with inflammation . Specifically, it can inhibit the pathways that lead to the production of inflammatory mediators, thereby reducing inflammation . The downstream effects of this action include a decrease in the generation and discharge of chemical agents from cells in inflamed tissues, which can stimulate the healing process .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing how effectively it can exert its effects in the body .

Result of Action

The result of the compound’s action is a potent anti-inflammatory effect . By inhibiting the expression and activities of key inflammatory mediators, 4-(Pyrimidin-2-yl)aniline can reduce inflammation, potentially leading to beneficial effects in conditions where inflammation plays a key role .

特性

IUPAC Name |

4-pyrimidin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVNVJCKWOOLOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499005 | |

| Record name | 4-(Pyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrimidin-2-yl)aniline | |

CAS RN |

69491-57-2 | |

| Record name | 4-(2-Pyrimidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69491-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)

![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)